5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the methoxy groups and carboxamide functionality.
Imidazo[1,2-a]pyrimidine: The parent compound without the methoxy and carboxamide groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: A related compound with methyl groups instead of methoxy groups.
Uniqueness
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide is unique due to the presence of methoxy groups at positions 5 and 7, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
5,7-dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c1-15-6-3-7(16-2)13-4-5(8(10)14)11-9(13)12-6/h3-4H,1-2H3,(H2,10,14) |
InChI Key |
RFIWRMPKGVOKQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=NC(=CN12)C(=O)N)OC |
Origin of Product |
United States |
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